molecular formula C10H14N2O B8625171 4-(4-Aminophenyl)butanamide

4-(4-Aminophenyl)butanamide

Cat. No. B8625171
M. Wt: 178.23 g/mol
InChI Key: ZIYKAMLQVZCJRC-UHFFFAOYSA-N
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Patent
US09216957B2

Procedure details

To a solution of compound 27 (300 mg, 1.55 mmol) in CH3OH (5 mL) was added NH4OH (32) at room temperature with stirring. The reaction mixture was stirred at room temperature for 6 h and concentrated in vacuo. The residue was diluted with water and extracted with DCM/CH3OH (10:1). The combined organic layers were dried over Na2SO4 and concentrated to dryness to give compound 33 (194 mg, 70%) as a white solid. The crude product was used directly for the next step without purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([O:13]C)=O)=[CH:4][CH:3]=1.[NH4+:15].[OH-]>CO>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([NH2:15])=[O:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)CCCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM/CH3OH (10:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CCCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 194 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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